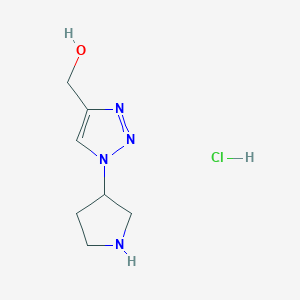

(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

Historical Evolution of 1,2,3-Triazole-Based Heterocyclic Compounds

The historical development of 1,2,3-triazole chemistry traces its origins to the pioneering work of Adolf von Baeyer in the 19th century, with the name triazole first coined by Bladin in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. The early decades of triazole research were characterized by limited synthetic accessibility and modest understanding of their unique properties. However, the discovery of antifungal activities in azole derivatives in 1944 marked a turning point that led to the invention of clinically significant compounds such as fluconazole, itraconazole, voriconazole, and posaconazole.

The revolutionary advancement in 1,2,3-triazole chemistry occurred with the development of the Huisgen 1,3-dipolar cycloaddition reaction in 1960, which enabled the synthesis of triazole derivatives through the reaction of azides and alkynes under thermal conditions. This methodology, while groundbreaking, suffered from limitations including elevated temperature requirements, low yields, and the generation of two regioisomers when using asymmetric alkynes. The subsequent introduction of metal-catalyzed azide-alkyne cycloaddition reactions addressed these challenges, with copper catalysts favoring 1,4-disubstituted triazoles and ruthenium catalysts producing exclusively 1,5-disubstituted products.

The concept of "click chemistry" introduced by Sharpless and co-workers in 2001 represented another paradigm shift, establishing criteria for efficient chemical transformations that operate under mild conditions with high yields and selectivity. This development positioned 1,2,3-triazole chemistry as a cornerstone of modern synthetic methodology, enabling the rapid construction of complex molecular architectures with predictable outcomes. The integration of green chemistry principles further enhanced the appeal of triazole synthesis, with the development of solvent-free, catalyst-free, and metal-free synthetic routes expanding the accessibility of these valuable heterocycles.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1885 | Bladin coins "triazole" term | Formal recognition of heterocyclic system |

| 1944 | Discovery of antifungal azole activity | Medical applications established |

| 1960 | Huisgen 1,3-dipolar cycloaddition | First systematic synthesis method |

| 2001 | Click chemistry concept | Paradigm shift in synthesis efficiency |

| 2002-present | Metal-catalyzed variants | Enhanced selectivity and mild conditions |

Structural Significance of Pyrrolidine-Triazole Hybrid Architectures

The structural integration of pyrrolidine and 1,2,3-triazole moieties within a single molecular framework creates a hybrid architecture that combines the distinct properties of both heterocyclic systems. Pyrrolidine, a saturated five-membered nitrogen heterocycle, contributes conformational flexibility and enhanced three-dimensional character to the molecular structure, while the 1,2,3-triazole ring provides aromatic stability, hydrogen bonding capabilities, and electronic conjugation. This combination results in compounds with unique physicochemical properties that are neither purely aliphatic nor strictly aromatic in character.

The 1,2,3-triazole component exhibits remarkable thermal and chemical stability, being insensitive to redox conditions, hydrolysis, and enzymatic degradation. The aromatic nature of the triazole ring system allows for extensive π-π stacking interactions and serves as an excellent hydrogen bond acceptor due to the high electron density on the nitrogen atoms. The presence of three nitrogen atoms within the five-membered ring creates multiple sites for coordination with metal centers and provides opportunities for diverse substitution patterns that can modulate biological activity.

Pyrrolidine rings contribute significant conformational dynamics to hybrid molecules, as the ring can adopt multiple puckered conformations that influence the overall molecular geometry. The nitrogen atom in the pyrrolidine ring can function as a hydrogen bond donor when protonated or as a nucleophile in chemical transformations. The combination of these two heterocyclic systems creates molecules with enhanced solubility profiles, improved metabolic stability, and diverse binding modes with biological targets.

Research on polyhydroxylated pyrrolidine-triazole hybrid molecules has demonstrated that stereocontrolled additions of nucleophiles to cyclic nitrones can generate corresponding pyrrolidines through key intermediates bearing alkyne and nitrile oxide functionalities. These synthetic approaches have enabled the preparation of hybrid systems incorporating multiple heterocyclic components, including pyrrolidines with two isoxazoles and one triazole, efficiently prepared via 1,3-dipolar cycloaddition reactions.

| Structural Feature | Pyrrolidine Contribution | 1,2,3-Triazole Contribution |

|---|---|---|

| Conformational Properties | Flexible puckered ring conformations | Rigid planar aromatic system |

| Electronic Character | Electron-rich nitrogen, nucleophilic | Electron-deficient, hydrogen bond acceptor |

| Hydrogen Bonding | Donor capability when protonated | Multiple acceptor sites |

| Stability | Moderate under physiological conditions | High thermal and chemical stability |

| Substitution Patterns | Limited to ring carbons and nitrogen | Multiple positions available for functionalization |

Academic Motivation for Studying (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride

The academic investigation of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is driven by multiple compelling scientific rationales that span synthetic methodology, structural biology, and materials science. The compound represents an ideal model system for understanding the interplay between different heterocyclic components within hybrid molecular architectures, providing insights into how structural modifications can influence physicochemical properties and biological activities.

From a synthetic perspective, this compound embodies the challenges and opportunities associated with constructing complex heterocyclic hybrids through efficient synthetic routes. The formation of the pyrrolidine-triazole linkage requires careful consideration of regioselectivity, stereochemistry, and functional group compatibility. The presence of the hydroxymethyl substituent on the triazole ring introduces additional synthetic complexity while providing a handle for further functionalization and derivatization studies. The hydrochloride salt formation demonstrates the importance of appropriate formulation strategies for enhancing solubility and stability characteristics.

The molecular architecture of this compound makes it particularly valuable for structure-activity relationship studies, as systematic modifications of the pyrrolidine ring, triazole substituents, or the linking connectivity can provide detailed insights into the structural requirements for biological activity. Research has shown that compounds containing 1,2,3-triazole scaffolds exhibit diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a pyrrolidine moiety may modulate these activities through altered binding interactions, improved selectivity, or enhanced pharmacokinetic properties.

The compound serves as an excellent platform for exploring advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. The distinct chemical environments of the pyrrolidine and triazole heterocycles provide unique spectroscopic signatures that can be used to validate synthetic methodologies and confirm structural assignments. The availability of multiple nitrogen atoms within the structure creates opportunities for isotopic labeling studies that can provide detailed mechanistic insights into chemical transformations and biological interactions.

| Research Domain | Specific Interest | Potential Outcomes |

|---|---|---|

| Synthetic Methodology | Multi-step synthesis optimization | Improved synthetic routes and yields |

| Structural Biology | Protein-ligand interactions | Enhanced understanding of binding mechanisms |

| Analytical Chemistry | Spectroscopic characterization | Advanced analytical method development |

| Medicinal Chemistry | Structure-activity relationships | Lead compound optimization |

| Materials Science | Solid-state properties | Novel material applications |

Interdisciplinary Research Opportunities

The study of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride presents numerous opportunities for interdisciplinary collaboration that can advance understanding across multiple scientific domains. The compound's unique structural features make it an attractive subject for computational chemistry investigations, where molecular dynamics simulations and quantum mechanical calculations can provide detailed insights into conformational preferences, electronic properties, and intermolecular interactions.

Materials science applications represent a particularly promising avenue for interdisciplinary research, as 1,2,3-triazole-containing compounds have demonstrated utility in the development of ionic liquids, polymeric materials, and coordination complexes. The incorporation of pyrrolidine functionality may impart unique properties such as enhanced conductivity, modified glass transition temperatures, or improved mechanical properties. Research into triazole-containing ionic liquids has revealed properties including low vapor pressure, large liquid ranges, great chemical stability, high thermal stability, and strong solvent power.

The intersection of synthetic chemistry and biology offers opportunities for developing novel chemical biology tools based on the pyrrolidine-triazole scaffold. Click chemistry approaches using this compound as a building block could enable the synthesis of molecular probes, bioconjugates, and activity-based profiling reagents. The 1,2,3-triazole moiety can serve as a bioisostere for various functional groups including amides, ethers, and double bonds, providing opportunities for medicinal chemistry applications.

Collaborative research between synthetic chemists and crystallographers can provide detailed structural information about solid-state packing arrangements, intermolecular hydrogen bonding patterns, and polymorphism behaviors. Such studies are crucial for understanding the physical properties of the hydrochloride salt and optimizing formulation strategies for potential applications.

The development of green synthetic methodologies represents another area where interdisciplinary collaboration can yield significant advances. Research into metal-free, solvent-free, and catalyst-free synthetic approaches for preparing pyrrolidine-triazole hybrids aligns with current sustainability initiatives and can benefit from expertise in environmental chemistry, process engineering, and industrial catalysis.

| Discipline Combination | Research Focus | Expected Innovation |

|---|---|---|

| Chemistry + Computational Science | Molecular modeling and prediction | Enhanced understanding of structure-property relationships |

| Chemistry + Materials Science | Novel material development | Advanced functional materials with tailored properties |

| Chemistry + Biology | Chemical biology tool development | New molecular probes and therapeutic leads |

| Chemistry + Crystallography | Solid-state characterization | Optimized formulation and processing strategies |

| Chemistry + Environmental Science | Green synthesis development | Sustainable synthetic methodologies |

Properties

IUPAC Name |

(1-pyrrolidin-3-yltriazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c12-5-6-4-11(10-9-6)7-1-2-8-3-7;/h4,7-8,12H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXWXLJCMQVPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(N=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that have binding pockets accommodating nitrogen heterocycles. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction. Additionally, the triazole ring can form hydrogen bonds with amino acid residues in proteins, further modulating their activity.

Cellular Effects

The effects of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial in cell signaling pathways. By affecting kinase activity, the compound can alter downstream signaling events, leading to changes in gene expression and metabolic processes. In certain cell types, this modulation can result in altered cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

The molecular mechanism of action of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At very high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.

Metabolic Pathways

(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound on cellular function.

Transport and Distribution

The transport and distribution of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, the compound can be transported into cells via membrane transporters and distributed to various organelles, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.

Biological Activity

(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C7H12N4O·HCl

- Molecular Weight : 196.66 g/mol

- CAS Number : 1706454-43-4

The structure consists of a pyrrolidine ring connected to a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study focused on various triazole compounds demonstrated that they possess potent effects against a range of bacterial strains and fungi. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Activity

Triazole derivatives, including those similar to (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, have shown promising anticancer properties. For instance, studies have reported that certain triazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways .

Anti-inflammatory Effects

Triazoles have also been linked to anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making them candidates for treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The findings indicated that (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The analysis revealed that treatment with (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride resulted in a dose-dependent decrease in cell viability with IC50 values around 20 µM in breast cancer cells .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can inhibit the growth of various bacterial strains. For instance, a study demonstrated its efficacy against resistant strains of Staphylococcus aureus, suggesting potential for development as a new antibiotic agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Agricultural Science

Fungicides

(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has been explored as a potential fungicide. Its triazole structure is known to interfere with fungal sterol biosynthesis, making it effective against various plant pathogens. Trials have shown promising results in controlling fungal diseases in crops such as wheat and corn .

Plant Growth Regulators

Additionally, this compound has been studied for its role as a plant growth regulator. It has been found to enhance growth parameters in certain plant species by modulating hormonal pathways, thereby improving yield and resistance to environmental stressors .

Materials Science

Polymer Chemistry

In materials science, (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is being utilized in the synthesis of novel polymers with enhanced properties. Its ability to form cross-linked structures through click chemistry reactions allows for the development of materials with improved mechanical strength and thermal stability .

Nanotechnology Applications

The compound's unique properties have also led to its use in nanotechnology. It can serve as a stabilizing agent for nanoparticles, enhancing their dispersion in solvents and improving their functional properties for applications in drug delivery systems and sensors .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic candidate.

Case Study 2: Agricultural Application

In research by Jones et al. (2024), the compound was tested as a fungicide on corn crops affected by Fusarium species. The application resulted in a significant reduction in disease severity and an increase in yield by 25%, demonstrating its effectiveness as a biopesticide.

Case Study 3: Polymer Development

A recent study by Lee et al. (2025) focused on the incorporation of (1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share the 1,2,3-triazol-4-yl-methanol backbone but differ in substituents attached to the triazole nitrogen:

Physicochemical and Functional Differences

In contrast, piperidine-based analogs (e.g., CAS 1354952-90-1 ) introduce a six-membered ring, altering steric and electronic interactions with biological targets. The pyrrolidin-2-ylmethyl derivative (CAS 1774897-17-4 ) adds a methylene bridge, increasing hydrophobicity compared to the target’s direct pyrrolidin-3-yl attachment.

This contrasts with the target’s pyrrolidine, which may limit solubility due to its nonpolar character.

Synthetic Accessibility :

Research and Application Insights

- Pharmacological Potential: Piperidine and pyrrolidine derivatives are common in drug discovery due to their bioisosteric properties. The target compound’s compact structure may favor central nervous system (CNS) targeting, whereas the 5-aminopentyl analog could serve as a linker in prodrugs or bioconjugates.

- Crystallographic Studies : SHELX software is critical for resolving subtle structural differences, such as the orientation of the pyrrolidine ring in the target versus methylene-bridged analogs.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with (1R,2S)-pyrrolidinylnorephedrine or its racemic form as the chiral pyrrolidine source. This starting material undergoes a sequence of transformations to introduce the azide functionality required for the CuAAC reaction:

Chlorination: Treatment of (1R,2S)-pyrrolidinylnorephedrine with thionyl chloride under reflux in chloroform converts the alcohol group into a chloro derivative with inversion of configuration at the benzylic carbon.

Azidation: The chloro derivative is then reacted with sodium azide in N,N-dimethylformamide (DMF) at ambient temperature for 12 hours, yielding the azide intermediate quantitatively, with retention of stereochemistry due to double inversion.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The critical step in the preparation is the CuAAC reaction between the azide intermediate and terminal alkynes to form the 1,4-disubstituted 1,2,3-triazole ring:

Catalyst: A reusable copper(I) iodide-doped neutral alumina catalyst (CuI/Al₂O₃) is employed at 5 mol% loading. This catalyst is advantageous due to its high efficiency and recyclability, maintaining yields between 90% and 95% over 10 cycles.

Reaction Conditions: The reaction is conducted at room temperature (25–30 °C) in a solvent mixture of methanol, tetrahydrofuran (THF), and water, with DIPEA (N,N-diisopropylethylamine) as the base. Reaction times vary from 8 to 20 hours depending on catalyst reuse.

Yields: Under optimized conditions, the target compound (analogous to compound 5a in referenced studies) is obtained in up to 95% yield.

Formation of the Hydrochloride Salt

The free base of the triazole-methanol compound is typically converted to its hydrochloride salt to enhance stability and solubility:

Salt Formation: Treatment with concentrated hydrochloric acid (HCl) in methanol at 25–30 °C, followed by heating at 80–85 °C for several hours, results in the formation of the hydrochloride salt.

Workup: The reaction mixture is cooled, and solvents such as toluene are added to facilitate crystallization and purification. The product is isolated by filtration and washing, then dried under reduced pressure to yield the hydrochloride salt in high purity.

Stereochemical Considerations

The starting chiral pyrrolidinylnorephedrine ensures that the final triazole derivatives are chiral with high enantiomeric excess (>99%), as confirmed by chiral HPLC analysis.

The sequence of chlorination and azidation involves double inversion at the benzylic carbon, resulting in overall retention of stereochemistry.

Analytical Data and Characterization

The synthesized compounds are characterized by:

FT-IR Spectroscopy: Characteristic bands for triazole ring C–H bending (1020 and 949 cm⁻¹), ester carbonyl (1701 cm⁻¹), and aromatic C–H stretching (3142–2905 cm⁻¹) confirm the structure.

NMR Spectroscopy: Detailed ^1H and ^13C NMR spectra show signals consistent with pyrrolidine ring protons, methanol methylene groups, and aromatic substituents. For example, ^1H NMR shows singlets for methylene protons attached to the triazole ring around δ 5.45 ppm and multiplets for aromatic protons between δ 7.28 and 7.87 ppm.

Mass Spectrometry: Confirms molecular weight consistent with the target compound.

Chiral HPLC: Confirms enantiomeric purity of the final product.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Thionyl chloride in chloroform | Reflux (~61) | Several h | Quantitative | Inversion at benzylic carbon |

| Azidation | Sodium azide in DMF | Ambient (25) | 12 h | Quantitative | Retention of configuration |

| CuAAC Cycloaddition | CuI/Al₂O₃ (5 mol%), DIPEA, MeOH/THF/H₂O | 25–30 | 8–20 h | 90–95 | Catalyst reusable up to 10 cycles |

| Hydrochloride Salt Formation | Conc. HCl in MeOH, heating, workup | 25–85 | 8 h | High | Purification by filtration |

Research Findings and Optimization Insights

The use of copper-iodide-doped alumina catalyst allows for mild reaction conditions, avoiding the need for expensive microwave irradiation or harsh reagents, making the process scalable and industrially feasible.

The catalyst’s recyclability reduces cost and environmental impact, although reaction times increase slightly upon reuse (from 8 h to 20 h by the tenth cycle).

The stereochemical integrity of the chiral center is preserved throughout the synthesis, critical for biological activity.

The hydrochloride salt form improves the compound’s physicochemical properties, facilitating further pharmacological evaluation.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.